molecular formula C30H28N2O3 B1664436 AH-1058 free base CAS No. 300347-11-9

AH-1058 free base

Cat. No. B1664436
M. Wt: 464.6 g/mol
InChI Key: HLPYTHVNPSSCNQ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AH-1058 free base is a biochemical.

Scientific Research Applications

Antiarrhythmic and Electrophysiological Effects

AH-1058, a novel antiarrhythmic agent, has been studied for its effects in experimental arrhythmia models and isolated cardiomyocytes. In guinea pigs, AH-1058 delayed premature ventricular complex and ventricular fibrillation in an ouabain-induced arrhythmia model, showcasing a distinct antiarrhythmic profile compared to other drugs like disopyramide and verapamil (Takahara et al., 1999). Additionally, in rats, AH-1058 inhibited ventricular tachycardia and ventricular fibrillation in a reperfusion-induced arrhythmia model, indicating its potential as a potent antiarrhythmic drug with calcium channel-blocking action (Takahara et al., 2000).

Cardiovascular and Hemodynamic Effects

AH-1058 has demonstrated unique cardiovascular effects, different from typical calcium channel blockers. Studies using canine models have shown that AH-1058 effectively suppresses ventricular arrhythmias with minimal hypotensive effects. This suggests a selective inhibitory action on cardiac calcium channels, distinguishing it from drugs like verapamil (Takahara et al., 2000). Further research in conscious dogs using telemetry systems revealed that AH-1058 reduces systolic blood pressure and the maximal upstroke velocity of the left ventricular pressure in a dose-dependent manner, supporting its classification as a long-lasting cardiodepressive drug (Takahara et al., 2001).

Molecular and Electrophysiological Mechanisms

On a molecular level, AH-1058 has been shown to suppress L-type Ca2+ currents in isolated cardiomyocytes of guinea pigs, highlighting its mechanism of action at the cellular level. This suppression of calcium currents may contribute significantly to its antiarrhythmic activity, as demonstrated in various in vivo and in vitro studies (Tanaka et al., 1999).

properties

CAS RN

300347-11-9

Product Name

AH-1058 free base

Molecular Formula

C30H28N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine

InChI

InChI=1S/C30H28N2O3/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29/h2-16H,17-21H2,1H3/b11-7+

InChI Key

HLPYTHVNPSSCNQ-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2

SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AH-1058 free base;  AH 1058 free base;  AH1058 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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